molecular formula C5H2Br2O2S B180768 4,5-Dibromothiophene-2-carboxylic acid CAS No. 6324-10-3

4,5-Dibromothiophene-2-carboxylic acid

Cat. No. B180768
CAS RN: 6324-10-3
M. Wt: 285.94 g/mol
InChI Key: USFXRYVNRUMABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 6324-10-3 and a molecular weight of 285.94 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 4,5-Dibromothiophene-2-carboxylic acid is C5H2Br2O2S .


Physical And Chemical Properties Analysis

4,5-Dibromothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

4,5-Dibromothiophene-2-carboxylic acid has been a key compound in the field of organic synthesis. Handy and Mayi (2007) discovered that the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde can proceed efficiently with minimal water to avoid dehalogenation (Handy & Mayi, 2007). Additionally, Tùng et al. (2009) demonstrated that the Suzuki reaction of tetrabromothiophene with arylboronic acids offers a regioselective approach to various dibromothiophenes (Tùng et al., 2009).

Surface Functionalization and Polymer Synthesis

Querner et al. (2006) explored the use of compounds related to 4,5-dibromothiophene-2-carboxylic acid for surface functionalization of semiconductor and metal nanoparticles, indicating its importance in material science and nanotechnology (Querner et al., 2006).

Electronic Properties and Computational Studies

The electronic and structural properties of thiophene-based compounds, like 4,5-dibromothiophene-2-carboxylic acid, have been a subject of computational studies. Rasool et al. (2020) synthesized various thiophene-based derivatives and analyzed their electronic properties using density functional theory, highlighting the importance of these compounds in understanding molecular electronics (Rasool et al., 2020).

Other Applications

Dang and Chen (2007) reported the synthesis of 3,4-diaryl-2,5-dibromothiophenes, showcasing the versatility of bromothiophenes in organic synthesis (Dang & Chen, 2007). Additionally, Casanovas et al. (2005) investigated the structural and electronic effects of carboxylic acid substitution in isomeric bithiophenes, which can provide insights into the potential applications of 4,5-dibromothiophene-2-carboxylic acid in polymer chemistry (Casanovas et al., 2005).

Safety And Hazards

The safety information for 4,5-Dibromothiophene-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

4,5-dibromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFXRYVNRUMABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212628
Record name 4,5-Dibromothenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiophene-2-carboxylic acid

CAS RN

6324-10-3
Record name 4,5-Dibromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromothenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6324-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromothenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromothenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 3
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 4
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,5-Dibromothiophene-2-carboxylic acid

Citations

For This Compound
27
Citations
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
MJ Rudolph, CR Illig, NL Subasinghe, KJ Wilson… - Bioorganic & medicinal …, 2002 - Elsevier
A study of the S1 binding of lead 5-methylthiothiophene amidine 3, an inhibitor of urokinase-type plasminogen activator, was undertaken by the introduction of a variety of substituents at …
Number of citations: 46 www.sciencedirect.com
JM Barker, R Huddleston, BC Br - … Acids and Their Derivatives, 1986 - Wiley Online Library
The Vilsmeier reaction fails with simple thiophenecarboxylic acid derivatives, but it is successful if enough electron-releasing groups are present to offset the deactivating effect of the …
Number of citations: 0 onlinelibrary.wiley.com
R Pereira, A Furst, B Iglesias, P Germain… - Organic & …, 2006 - pubs.rsc.org
A reactivity study, aided by NMR spectroscopy, allowed a mechanistic rationale to be postulated for the palladium-catalyzed regioselective coupling of arylboronic acid (and …
Number of citations: 27 pubs.rsc.org
F Wu, Y Hua, S Kaochar, S Nie, YL Lin… - Journal of medicinal …, 2020 - ACS Publications
Histone acetyltransferase (HAT) p300 and its paralog CBP acetylate histone lysine side chains and play critical roles in regulating gene transcription. The HAT domain of p300/CBP is a …
Number of citations: 19 pubs.acs.org
M Abarbri, J Thibonnet, L Bérillon… - The Journal of …, 2000 - ACS Publications
The reaction of heteroaryl iodides with i-PrMgBr (ca. 1.0 equiv) in THF provides the corresponding magnesiated heterocycles. Functional groups such as an ester, cyano, or chloride …
Number of citations: 240 pubs.acs.org
UG Khan - 2016 - search.proquest.com
The impacts of multi-drug resistant bacteria have an estimated global cost of $40 billion and provide precedence for the development of novel therapeutics. DNA gyrase is an essential …
Number of citations: 2 search.proquest.com
LN Cantwell - 2017 - repository.library.northeastern.edu
GIRK CHANNELS: G Protein-gated inwardly rectifying potassium (GIRK) channels are a part of a larger family of inwardly rectifying potassium channels. The reported literature has …
R Wilcken, MO Zimmermann, A Lange… - Journal of medicinal …, 2013 - ACS Publications
Halogen bonding has been known in material science for decades, but until recently, halogen bonds in protein–ligand interactions were largely the result of serendipitous discovery …
Number of citations: 106 pubs.acs.org
WT Barker, CE Chandler, RJ Melander, RK Ernst… - Bioorganic & medicinal …, 2019 - Elsevier
The last three decades have seen a dwindling number of novel antibiotic classes approved for clinical use and a concurrent increase in levels of antibiotic resistance, necessitating …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.